molecular formula C13H19N3O3 B1300754 N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide CAS No. 436090-51-6

N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide

Cat. No. B1300754
CAS RN: 436090-51-6
M. Wt: 265.31 g/mol
InChI Key: MNFRBLGBBIMAOZ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide, also referred to as 5-AM2MPA, is an organic compound with a variety of applications in scientific research. It is a white crystalline solid that is used in the synthesis of other compounds, as a reagent for certain reactions, and as an inhibitor of certain enzymes. 5-AM2MPA is a relatively new compound and has only recently been used in scientific research.

Scientific Research Applications

Antimicrobial Evaluation

A study conducted by Gul et al. (2017) synthesized a series of compounds related to N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide, focusing on their antimicrobial and hemolytic activity. These compounds demonstrated variable extents of activity against selected microbial species, with specific derivatives showing promising antimicrobial potential Gul et al., 2017.

Corrosion Inhibition

Nasser and Sathiq (2017) investigated the effectiveness of related Mannich bases, including N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide analogs, as corrosion inhibitors for mild steel in sulfuric acid solution. Their study revealed that these compounds significantly inhibited corrosion, suggesting their potential application in protecting industrial metal structures Nasser & Sathiq, 2017.

Bioactive Compound Synthesis

Research by Girel et al. (2022) explored the production of bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and derived oligomers, offering insights into alternative pathways to 2-amidophenol-derived phytotoxic metabolites. This study highlights the compound's role in the biosynthesis of bioactive materials with potential agricultural applications Girel et al., 2022.

DNA and Protein Binding Studies

Raj (2020) synthesized derivatives of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide to study their interactions with calf thymus DNA and bovine serum albumin (BSA). The compounds displayed strong binding affinities, suggesting their potential as molecular probes or therapeutic agents Raj, 2020.

Antioxidant Activity

A study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activity. The synthesized compounds, which include structural motifs related to N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide, demonstrated significant antioxidant properties, indicating their potential use in combating oxidative stress Chkirate et al., 2019.

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-morpholin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-18-12-3-2-10(14)8-11(12)15-13(17)9-16-4-6-19-7-5-16/h2-3,8H,4-7,9,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFRBLGBBIMAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NC(=O)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357669
Record name N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide

CAS RN

436090-51-6
Record name N-(5-Amino-2-methoxyphenyl)-4-morpholineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436090-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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